N-({1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
The synthesis of N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves several steps. The general synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalent to form the benzimidazole core Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated processes and large-scale reactors .
Chemical Reactions Analysis
N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and parasitic infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of cell division in microbes or cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can be compared with other benzimidazole derivatives, such as:
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl) ethanone: Known for its antimicrobial activity.
N-methyl-1,3,4-thiadiazole-2-amine: Exhibits antioxidant properties.
4-methyl-1,2,4-triazole-3(4H)-thione: Known for its antifungal activity. The uniqueness of N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide lies in its specific structural features and the combination of functional groups, which contribute to its diverse range of applications and potential therapeutic benefits.
Biological Activity
N-({1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, a benzodiazole moiety, and a dimethylphenoxy group. Its IUPAC name reflects its intricate design:
IUPAC Name : this compound
Molecular Formula : C₁₈H₁₈N₂O₃
Molecular Weight : 306.35 g/mol
Research indicates that this compound interacts with various biological targets, particularly within the realm of pharmacology. Its mechanism of action is primarily through modulation of specific receptors and enzymes involved in cellular signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 μM, indicating significant cytotoxicity against these cell lines .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial assays revealed that it exhibits activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 μg/mL for both bacterial strains .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- In vivo studies using animal models of inflammation showed a reduction in edema and inflammatory cytokine levels when treated with the compound. This suggests a potential role in managing inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC (μM/μg/mL) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 15 | |
A549 | 12 | ||
Antibacterial | Staphylococcus aureus | 50 | |
Escherichia coli | 50 | ||
Anti-inflammatory | Mouse model | - |
Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. The study concluded that the compound induces cell death through both intrinsic and extrinsic apoptotic pathways .
Case Study 2: Antibacterial Efficacy
In a controlled experiment assessing antibacterial efficacy, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This highlights its potential as a novel antibacterial agent .
Properties
IUPAC Name |
N-[[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-11-12-20(16-19(18)2)30-14-6-5-13-28-22-9-4-3-8-21(22)27-24(28)17-26-25(29)23-10-7-15-31-23/h3-4,7-12,15-16H,5-6,13-14,17H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQFNUDAFQFFIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.